Ethyl 2-(2-(1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrobenzyl group, a dihydropyridine ring, and a thiazole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate typically involves multiple steps:
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Formation of the Nitrobenzyl Intermediate: : The initial step involves the nitration of benzyl alcohol to form 3-nitrobenzyl alcohol. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
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Synthesis of the Dihydropyridine Ring: : The next step involves the synthesis of the dihydropyridine ring. This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
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Formation of the Thiazole Ring: : The thiazole ring is typically synthesized via a cyclization reaction involving a thioamide and an α-haloketone.
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Coupling Reactions: : The final steps involve coupling the nitrobenzyl intermediate with the dihydropyridine and thiazole intermediates. This is usually achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in the compound can undergo reduction reactions to form amines. Common reagents for this transformation include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
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Reduction: : The compound can be reduced at the nitro group to form an amino derivative. This reaction typically uses reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Substitution: : The ester group in the compound can undergo nucleophilic substitution reactions. For example, hydrolysis of the ester group can be achieved using aqueous sodium hydroxide to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Reduction: Amino derivatives.
Substitution: Carboxylic acids from ester hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-(1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a pharmacophore. The presence of the dihydropyridine ring suggests it might interact with calcium channels, similar to other dihydropyridine derivatives used in cardiovascular drugs.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate would depend on its specific application. If used as a drug, it might interact with molecular targets such as enzymes or receptors. The dihydropyridine ring suggests potential interaction with calcium channels, while the nitrobenzyl group could be involved in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Thiazole derivatives: Compounds containing the thiazole ring, used in various pharmaceutical applications.
Uniqueness
Ethyl 2-(2-(1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is unique due to its combination of a nitrobenzyl group, a dihydropyridine ring, and a thiazole moiety
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[2-[[1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O7S/c1-2-30-17(25)10-14-12-32-20(21-14)22-18(26)16-7-4-8-23(19(16)27)31-11-13-5-3-6-15(9-13)24(28)29/h3-9,12H,2,10-11H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPWNBNMFXHPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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